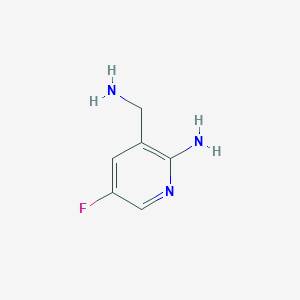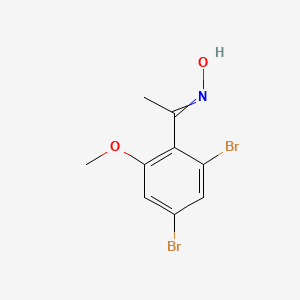![molecular formula C18H39F3N4O10S6 B13667208 N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide;2,2,2-trifluoroacetic acid](/img/structure/B13667208.png)
N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide;2,2,2-trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide;2,2,2-trifluoroacetic acid” is a complex organic compound that features multiple functional groups, including amino, sulfonamide, and disulfide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide;2,2,2-trifluoroacetic acid” involves multiple steps, typically starting with the preparation of the core structure followed by the introduction of various functional groups. Common synthetic routes may include:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of amino and sulfonamide groups via nucleophilic substitution reactions.
Step 3: Formation of disulfide bonds through oxidation reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of catalysts: to enhance reaction rates.
Control of temperature and pressure: to ensure optimal reaction conditions.
Purification techniques: such as chromatography to isolate the desired product.
化学反应分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to disulfides.
Reduction: Reduction of disulfide bonds to thiol groups.
Substitution: Nucleophilic substitution reactions involving amino and sulfonamide groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Nucleophiles: Amines, thiols.
Major Products
Oxidation products: Disulfides.
Reduction products: Thiols.
Substitution products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Synthesis of complex molecules: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: Potential use as a catalyst in organic reactions.
Biology
Bioconjugation: Use in the modification of biomolecules for research purposes.
Drug development:
Medicine
Therapeutic agents: Investigation of its potential as a drug candidate for various diseases.
Diagnostic tools: Use in the development of diagnostic assays.
Industry
Materials science:
Biotechnology: Use in the production of biotechnological products.
作用机制
The mechanism of action of “N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide;2,2,2-trifluoroacetic acid” involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Binding to active sites: of enzymes, inhibiting or activating their function.
Modulation of signaling pathways: by interacting with receptors on cell surfaces.
相似化合物的比较
Similar Compounds
- **N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide.
- **N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide; trifluoroacetic acid.
Uniqueness
The uniqueness of “N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide;2,2,2-trifluoroacetic acid” lies in its specific combination of functional groups and its potential applications across various fields. Its ability to undergo multiple types of chemical reactions and its potential as a building block for more complex molecules make it a valuable compound for scientific research and industrial applications.
属性
分子式 |
C18H39F3N4O10S6 |
|---|---|
分子量 |
720.9 g/mol |
IUPAC 名称 |
N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H38N4O8S6.C2HF3O2/c17-1-3-19-33(25,26)7-5-29-9-13(21)15(23)11-31-32-12-16(24)14(22)10-30-6-8-34(27,28)20-4-2-18;3-2(4,5)1(6)7/h13-16,19-24H,1-12,17-18H2;(H,6,7) |
InChI 键 |
XMSDUUWVRRQTDU-UHFFFAOYSA-N |
规范 SMILES |
C(CNS(=O)(=O)CCSCC(C(CSSCC(C(CSCCS(=O)(=O)NCCN)O)O)O)O)N.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


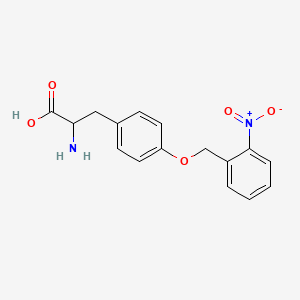
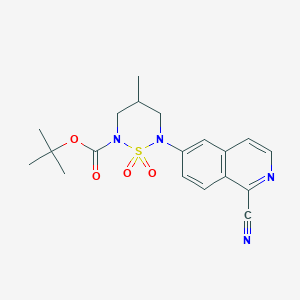
![2-(1,3-Dioxolan-2-yl)-4-[(6-methyl-2-pyridyl)oxy]phenylboronic Acid Pinacol Ester](/img/structure/B13667133.png)
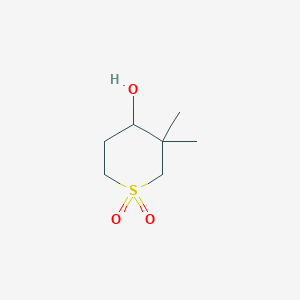
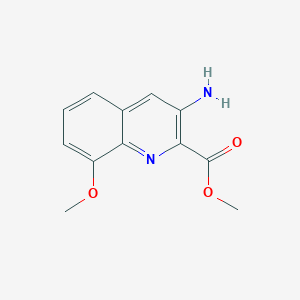
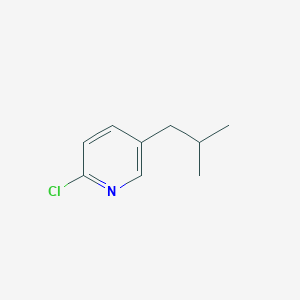
![7-Chloro-2-methylthiazolo[4,5-d]pyrimidine](/img/structure/B13667169.png)
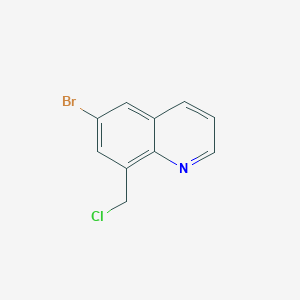
![1-[3-(Methoxymethyl)-1-pyrrolidinyl]ethanone](/img/structure/B13667186.png)


![7-Iodobenzo[d]isoxazole](/img/structure/B13667213.png)
